

# Tovorafenib BSA-based dosing calculation pediatric patients

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## Compound Focus: Tovorafenib

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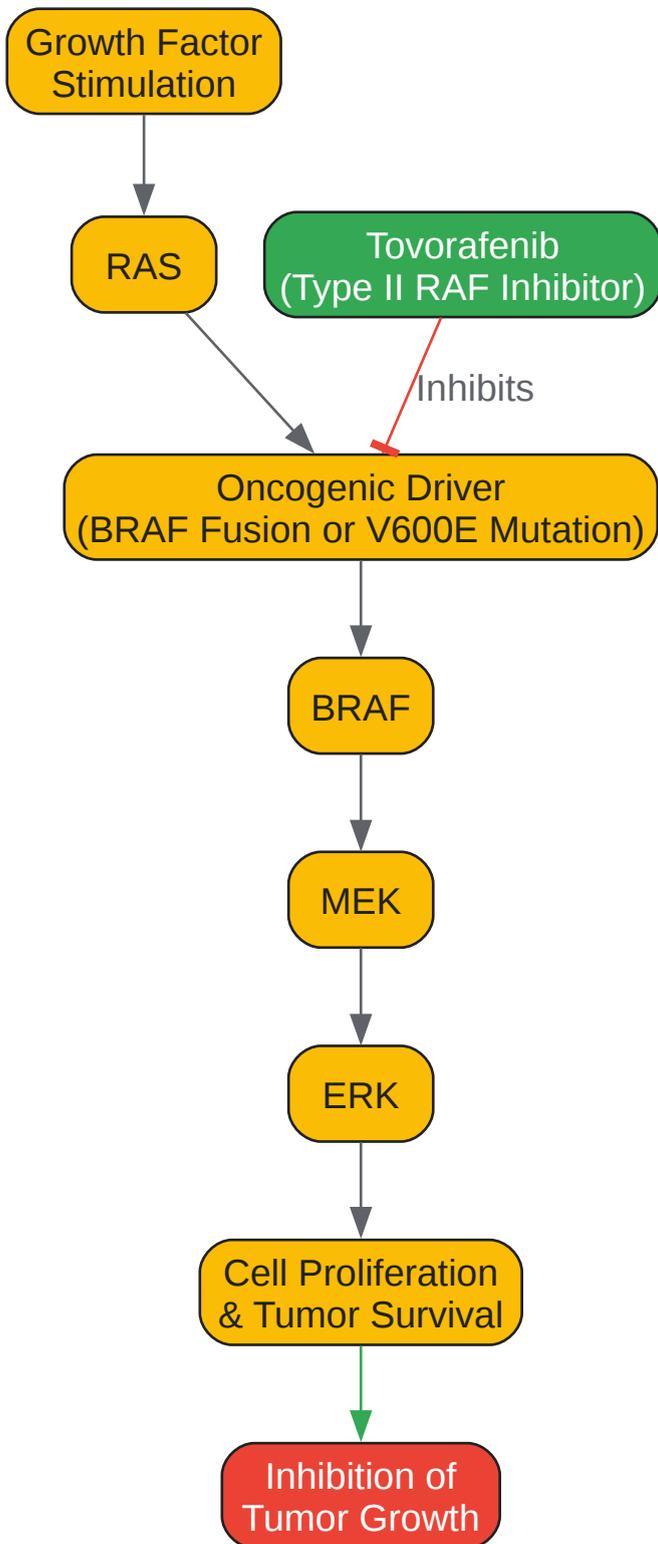
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## Clinical Context & Mechanism of Action

**Tovorafenib** is an oral, brain-penetrant, **type II RAF kinase inhibitor** approved for the treatment of relapsed or refractory pediatric low-grade glioma (pLGG) harboring a *BRAF* fusion or rearrangement, or *BRAF* V600E mutation in patients 6 months and older [1] [2] [3]. Its development is a significant advancement in pLGG treatment. Unlike type I BRAF inhibitors, **tovorafenib** inhibits both wild-type BRAF and CRAF/RAF1 kinases and, importantly, hyperactivated signaling resulting from *BRAF* fusions, including the common *KIAA1549::BRAF* fusion, without causing paradoxical activation of the MAPK pathway [3].

The diagram below illustrates the targeted signaling pathway and the drug's inhibitory action.



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## Dosing Protocol & Calculations

The dosing of **tovorafenib** is strictly based on Body Surface Area (BSA), calculated using the patient's height and weight. The goal is to administer **380 mg/m<sup>2</sup> orally once weekly**, with a maximum recommended dose of 600 mg, regardless of BSA [1] [4] [5]. Treatment continues until disease progression or unacceptable toxicity [1].

## Pretreatment Requirements

- **Molecular Testing:** Confirm the presence of a *BRAF* fusion, rearrangement, or *BRAF* V600E mutation in tumor specimens before initiating therapy [4] [6].
- **Baseline Assessments:** Evaluate liver function tests (ALT, AST, and bilirubin) and verify pregnancy status in females of reproductive potential [4] [6].

## BSA-Based Dosing Tables

**Tovorafenib** is available as 100 mg film-coated tablets and as a powder for oral suspension (25 mg/mL after reconstitution). Tablets are recommended for patients with a BSA  $\geq 0.9$  m<sup>2</sup> unless the oral suspension is clinically indicated [1].

**Table 1: Tablet Dosage by BSA [4] [5]**

Body Surface Area (BSA)	Recommended Dosage
0.30 to 0.89 m <sup>2</sup>	Use oral suspension
0.90 to 1.12 m <sup>2</sup>	400 mg once weekly
1.13 to 1.39 m <sup>2</sup>	500 mg once weekly
$\geq 1.40$ m <sup>2</sup>	600 mg once weekly

**Table 2: Oral Suspension Dosage by BSA [4] [5]**

Body Surface Area (BSA)	Dose Volume (mL)	Dosage (mg)
0.30 to 0.35 m <sup>2</sup>	5 mL	125 mg
0.36 to 0.42 m <sup>2</sup>	6 mL	150 mg
0.43 to 0.48 m <sup>2</sup>	7 mL	175 mg
0.49 to 0.54 m <sup>2</sup>	8 mL	200 mg
0.55 to 0.63 m <sup>2</sup>	9 mL	225 mg
0.64 to 0.77 m <sup>2</sup>	11 mL	275 mg
0.78 to 0.83 m <sup>2</sup>	12 mL	300 mg
0.84 to 0.89 m <sup>2</sup>	14 mL	350 mg
0.90 to 1.05 m <sup>2</sup>	15 mL	375 mg
1.06 to 1.25 m <sup>2</sup>	18 mL	450 mg
1.26 to 1.39 m <sup>2</sup>	21 mL	525 mg
≥1.40 m <sup>2</sup>	24 mL	600 mg

## Clinical Evidence & Experimental Data

The BSA-based dosing protocol of 380 mg/m<sup>2</sup> (max 600 mg) once weekly is supported by robust clinical evidence, primarily from the phase 2 FIREFLY-1 trial. An ongoing phase 3 trial, LOGGIC/FIREFLY-2, is evaluating its use in a first-line setting.

**Table 3: Key Efficacy Outcomes from the FIREFLY-1 Trial (N=76) [4] [3]**

Efficacy Parameter	Result
Objective Response Rate (ORR)	51%

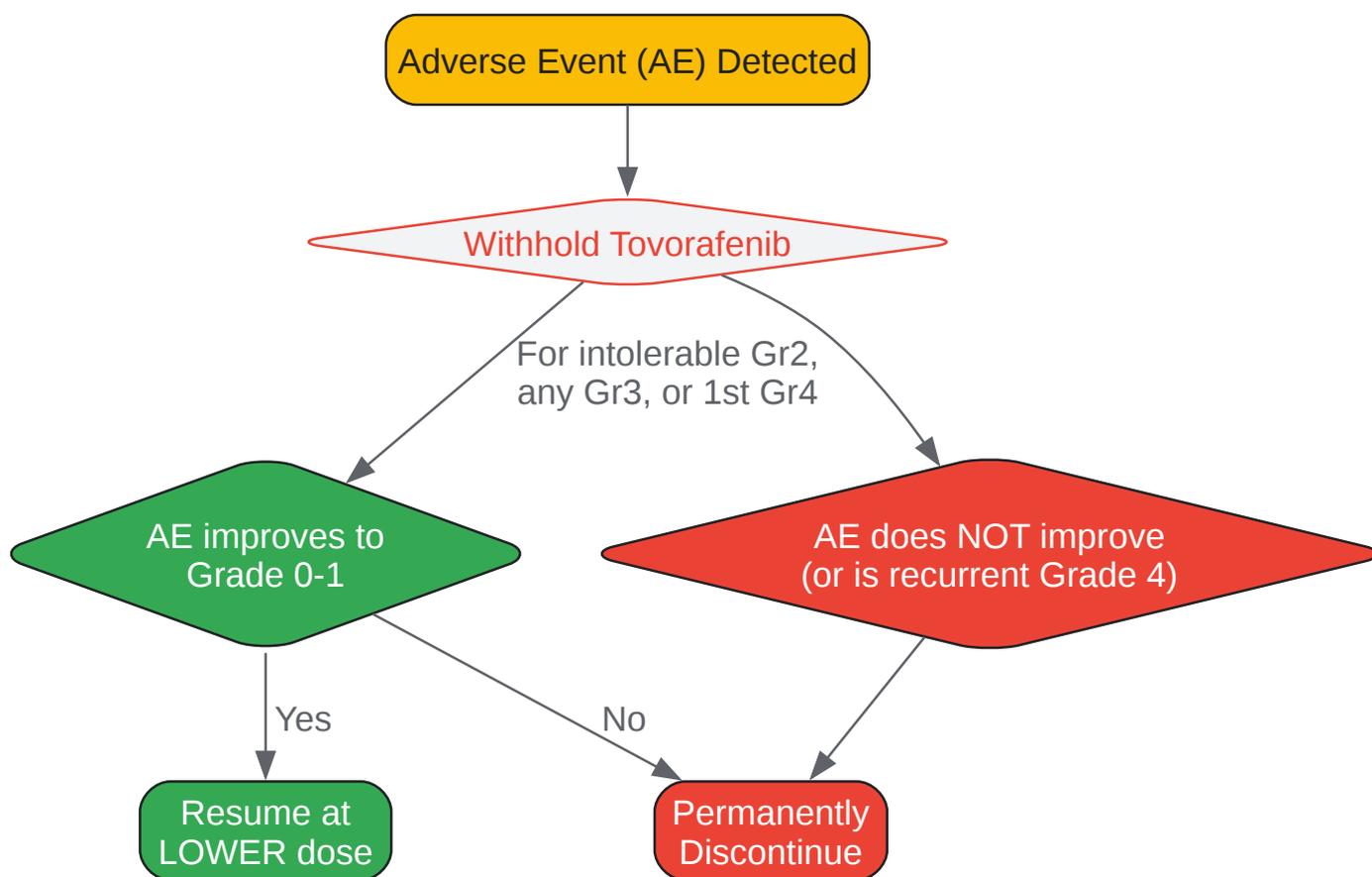
Efficacy Parameter	Result
- Complete Response (CR)	0%
- Partial Response (PR)	37%
- Minimal Response (MR)	14%
<b>Median Duration of Response (DOR)</b>	13.8 months
<b>Median Time to Response (TTR)</b>	5.3 months
<b>Median Progression-Free Survival (PFS)</b>	13.8 months

#### Trial Design Notes:

- **FIREFLY-1 (Phase 2):** A single-arm, multicenter study in patients aged 6 months to 25 years with relapsed or refractory pLGG and an activating *BRAF* alteration. The primary endpoint was ORR as assessed by Response Assessment in Pediatric Neuro-Oncology (RAPNO) criteria [4] [3].
- **LOGGIC/FIREFLY-2 (Phase 3):** This ongoing, randomized, open-label trial compares **tovorafenib** monotherapy to standard-of-care chemotherapy in patients under 25 with newly diagnosed pLGG and an activating RAF alteration. The primary objective is to compare ORR between the two arms, with PFS as a key secondary endpoint [3].

## Toxicity Management & Dose Modifications

Managing adverse events (AEs) with dose interruptions, reductions, or discontinuation is critical for safe, long-term therapy. The following workflow outlines the management strategy for the most common serious AEs.



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**Table 4: Dose Reduction Levels for Adverse Reactions [4] [5] [6]**

The following tables provide the specific doses for the first and second dosage reductions. A maximum of two dose reductions is recommended.

**4a: Tablet Dosage Reductions**

BSA	First Dosage Reduction	Second Dosage Reduction
0.30 to 1.12 m <sup>2</sup>	Use oral suspension	Use oral suspension
1.13 to 1.39 m <sup>2</sup>	400 mg once weekly	Use oral suspension
≥1.40 m <sup>2</sup>	500 mg once weekly	400 mg once weekly

#### 4b: Oral Suspension Dosage Reductions (Select BSA Ranges)

BSA	First Dosage Reduction	Second Dosage Reduction
0.30 to 0.35 m <sup>2</sup>	100 mg once weekly	75 mg once weekly
0.36 to 0.42 m <sup>2</sup>	125 mg once weekly	100 mg once weekly
0.55 to 0.63 m <sup>2</sup>	200 mg once weekly	150 mg once weekly
1.06 to 1.25 m <sup>2</sup>	375 mg once weekly	325 mg once weekly
≥1.40 m <sup>2</sup>	500 mg once weekly	400 mg once weekly

## Administration & Handling Protocols

### Administration:

- **Schedule:** Administer once weekly at the same time each week, with or without food [1].
- **Tablets:** Swallow whole with water. **Do not** chew, cut, or crush [1].
- **Missed Dose:**
  - If missed by **≤3 days**, take the missed dose and resume the regular weekly schedule.
  - If missed by **>3 days**, skip the dose and resume the next scheduled dose [1] [5].
- **Vomiting:** If vomiting occurs immediately after administration, repeat the dose [1] [5].

### Oral Suspension Reconstitution (Critical Steps):

- **Prepare:** Draw 14 mL of room-temperature water into the supplied syringe [1].
- **Mix:** Inject water into the powder bottle, cap it, and shake vigorously for 60 seconds. Let it sit for 60 seconds to allow foam to settle [1].
- **Fill:** Insert the bottle adapter. Draw the exact prescribed dose into a new oral syringe. The reconstituted suspension has a concentration of 25 mg/mL [1].
- **Give:** Administer **immediately** (within 15 minutes of reconstitution) via the oral syringe or a minimum 12-French feeding tube. Discard any unused mixture after 15 minutes [1] [4].

## Pharmacological & Developmental Context

- **Pharmacokinetics: Tovorafenib** exhibits dose-proportional pharmacokinetics with a median time to peak plasma concentration of 3 hours and a terminal half-life of approximately 56 hours, supporting once-weekly dosing [2].
- **Drug Interactions: Tovorafenib** is a weak CYP3A4 inducer and can decrease the exposure of concomitant drugs metabolized by this pathway (e.g., midazolam, alprazolam). It is also metabolized by CYP2C8, so coadministration with strong CYP2C8 inhibitors (e.g., gemfibrozil) should be avoided [2] [6].
- **Pediatric-Specific Monitoring:** Long-term use may lead to a reduction in growth velocity. Routine monitoring of growth parameters in pediatric patients is recommended [7].

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